

Ethyl 6-chloro-2-oxohexanoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-chloro-2-oxohexanoate*

Cat. No.: *B1313839*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of **Ethyl 6-chloro-2-oxohexanoate** (CAS No. 62123-62-0). This key chemical intermediate, utilized in the synthesis of various pharmaceutical compounds, possesses distinct physicochemical characteristics that are critical for its handling, storage, and application in research and development. This document consolidates physical property data, qualitative solubility information, and an analysis of its expected stability profile based on its chemical structure. Furthermore, it outlines standard experimental protocols for determining solubility and stability, providing a framework for researchers to generate specific data for their applications.

Introduction

Ethyl 6-chloro-2-oxohexanoate is a bifunctional organic molecule featuring an ethyl ester, a ketone at the C2 position, and a terminal chloroalkane. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic and other complex molecular architectures relevant to drug discovery. An understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the integrity of the compound during storage and handling.

Physicochemical Properties

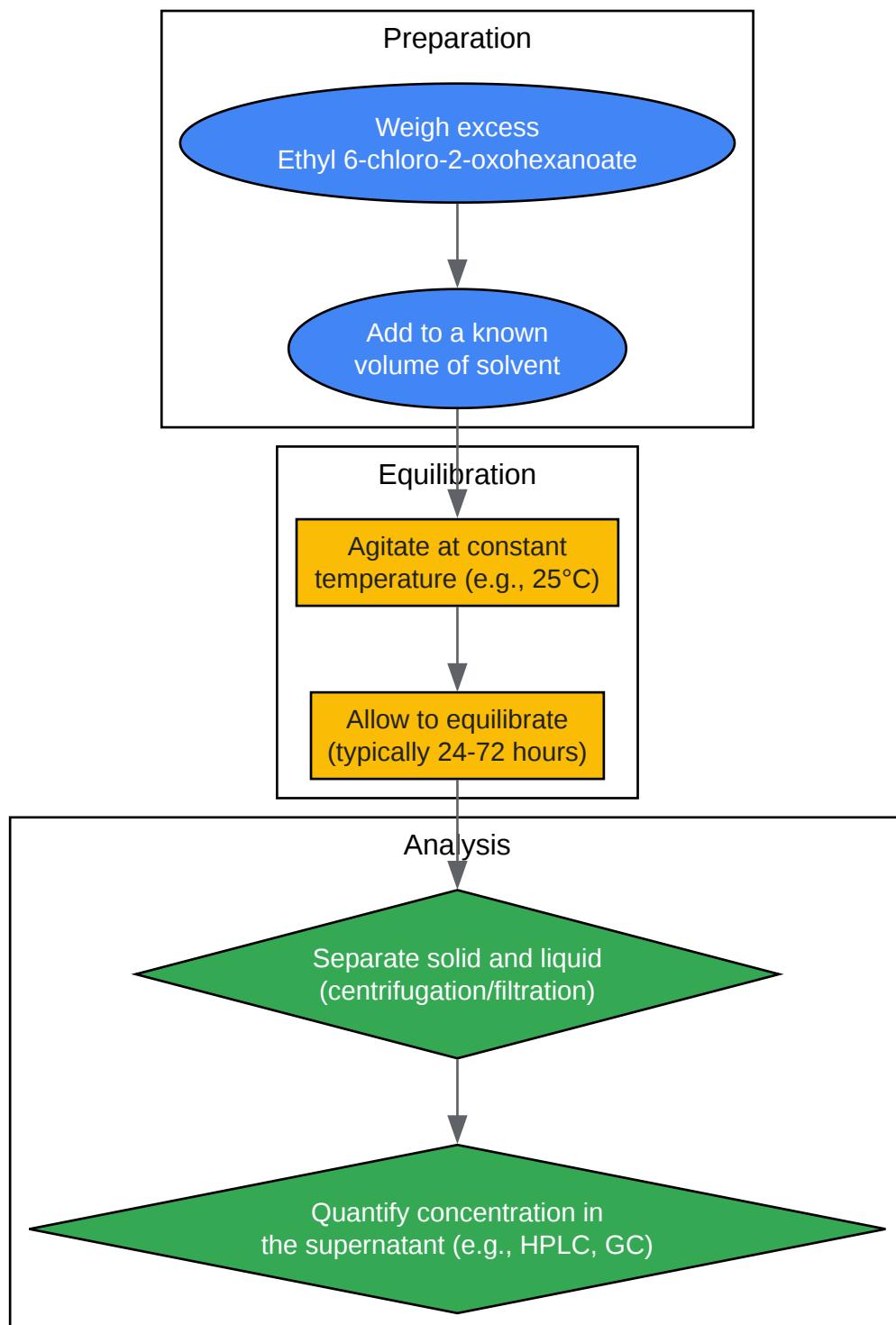
A summary of the known physical and chemical properties of **Ethyl 6-chloro-2-oxohexanoate** is presented in Table 1. The compound is a liquid at room temperature with a boiling point of 264.1°C at atmospheric pressure.

Table 1: Physicochemical Properties of **Ethyl 6-chloro-2-oxohexanoate**

Property	Value
CAS Number	62123-62-0
Molecular Formula	C ₈ H ₁₃ ClO ₃
Molecular Weight	192.64 g/mol
Appearance	Liquid
Boiling Point	264.1°C at 760 mmHg
Density	1.116 g/cm ³
Refractive Index	1.443

Solubility Profile

Precise quantitative solubility data for **Ethyl 6-chloro-2-oxohexanoate** in a wide range of solvents is not readily available in the public domain. However, based on its chemical structure and information from patent literature detailing its use in synthesis, a qualitative solubility profile can be inferred. The presence of a polar ester and ketone group, combined with a moderately long alkyl chain, suggests miscibility with a range of organic solvents. A related compound, ethyl 7-chloro-2-oxoheptanoate, is known to be soluble in chloroform and ethyl acetate.


Table 2: Qualitative Solubility of **Ethyl 6-chloro-2-oxohexanoate**

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Halogenated Solvents	Dichloromethane, Chloroform, Carbon Tetrachloride	Soluble	Patent literature describes its use in these solvents for chemical reactions.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	The ester and ketone functionalities should allow for good miscibility.
Esters	Ethyl acetate	Soluble	"Like dissolves like" principle suggests good solubility.
Aprotic Polar Solvents	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Soluble	The polarity of these solvents should facilitate dissolution.
Alcohols	Methanol, Ethanol	Soluble	The polar functional groups will interact favorably with alcohols.
Aqueous Solvents	Water	Sparingly soluble to Insoluble	The presence of the six-carbon chain and the chlorine atom likely limits aqueous solubility.

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a compound like **Ethyl 6-chloro-2-oxohexanoate** involves the shake-flask method.

Workflow for Solubility Determination

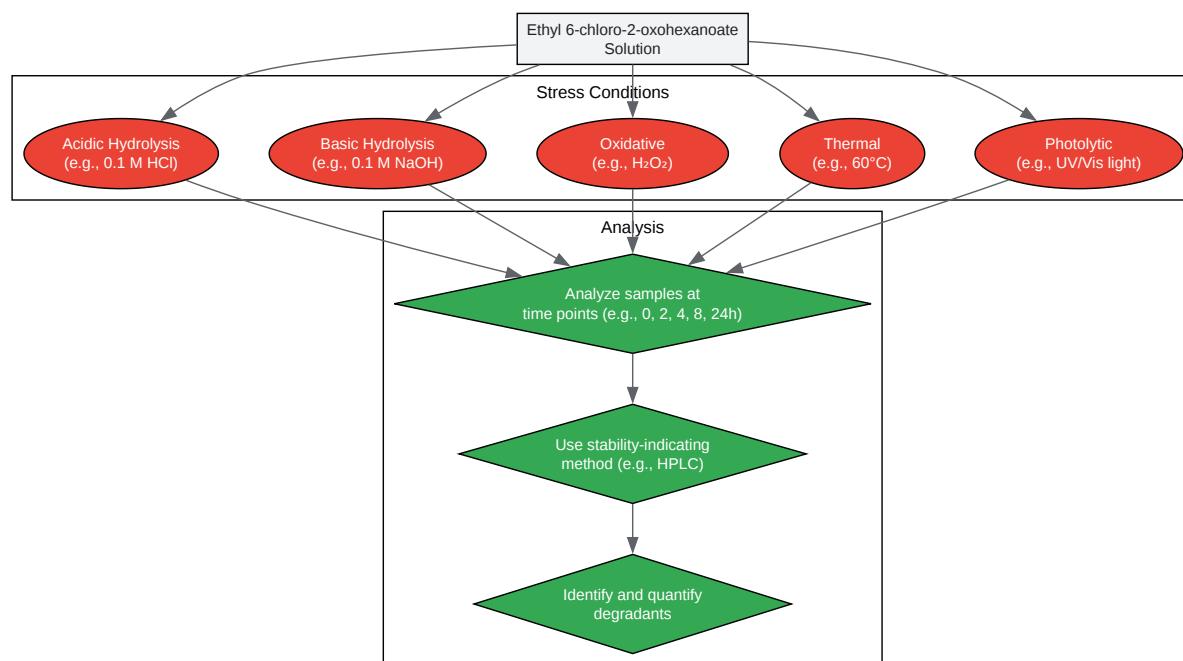
[Click to download full resolution via product page](#)

Caption: Workflow for determining equilibrium solubility.

Methodology:

- Preparation: Add an excess amount of **Ethyl 6-chloro-2-oxohexanoate** to a sealed vial containing a precise volume of the solvent of interest.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Profile


Specific stability data for **Ethyl 6-chloro-2-oxohexanoate** is not extensively documented. However, its stability can be inferred from the reactivity of its functional groups.

- Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 6-chloro-2-oxohexanoic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.
- Thermal Stability: The compound is likely to be reasonably stable at ambient temperatures. At elevated temperatures, decomposition may occur. The boiling point of 264.1°C suggests a degree of thermal stability.
- Photostability: While no specific data is available, compounds with carbonyl groups can sometimes be susceptible to photodegradation. It is advisable to store the compound protected from light.
- Stability in Protic vs. Aprotic Solvents: In protic solvents, particularly those containing nucleophiles (e.g., water, alcohols), the ester is susceptible to hydrolysis or transesterification. It is expected to be more stable in aprotic organic solvents.

Experimental Protocols for Stability Assessment

Stability studies are crucial for determining the shelf-life and appropriate storage conditions. These studies are typically conducted following guidelines from the International Council for Harmonisation (ICH).

Logical Flow for a Forced Degradation Study

[Click to download full resolution via product page](#)

Caption: Forced degradation study workflow.

Methodology for Forced Degradation Studies:

- Stress Conditions: Subject solutions of **Ethyl 6-chloro-2-oxohexanoate** to various stress conditions, including:
 - Acidic: 0.1 M HCl at room temperature and elevated temperature.
 - Basic: 0.1 M NaOH at room temperature.
 - Oxidative: 3% H₂O₂ at room temperature.
 - Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.
 - Photolytic: Exposure to UV and visible light.
- Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
- Characterization: Quantify the parent compound remaining and identify any major degradation products, potentially using mass spectrometry (LC-MS).

Conclusion

Ethyl 6-chloro-2-oxohexanoate is a valuable synthetic intermediate with a predictable solubility profile in common organic solvents and an anticipated susceptibility to hydrolysis, particularly under basic conditions. While specific quantitative data is limited, this guide provides a solid foundation for its use in research and development. The outlined experimental protocols offer a clear path for generating the specific solubility and stability data required for any given application, ensuring the reliable and effective use of this important chemical building block. Researchers are encouraged to perform their own specific assessments based on the intended use and storage conditions.

- To cite this document: BenchChem. [Ethyl 6-chloro-2-oxohexanoate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313839#ethyl-6-chloro-2-oxohexanoate-solubility-and-stability\]](https://www.benchchem.com/product/b1313839#ethyl-6-chloro-2-oxohexanoate-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com